molecular formula C25H21BrN2O3S2 B15084658 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 337350-71-7

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B15084658
CAS No.: 337350-71-7
M. Wt: 541.5 g/mol
InChI Key: BLPVQQPDHXSSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure combining a benzothieno[2,3-D]pyrimidinone core with bromophenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzothieno[2,3-D]pyrimidinone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-D]pyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Final Coupling and Sulfanyl Group Introduction: The final step involves coupling the intermediate with a sulfanyl group under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: A compound with a similar bromophenyl group but different core structure.

    2-Bromophenylacetonitrile: Contains a bromophenyl group and is used in similar synthetic applications.

    (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Features a bromophenyl group and is used in materials science research.

Uniqueness

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its combination of a benzothieno[2,3-D]pyrimidinone core with both bromophenyl and methoxyphenyl substituents. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

337350-71-7

Molecular Formula

C25H21BrN2O3S2

Molecular Weight

541.5 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H21BrN2O3S2/c1-31-18-12-10-17(11-13-18)28-24(30)22-19-4-2-3-5-21(19)33-23(22)27-25(28)32-14-20(29)15-6-8-16(26)9-7-15/h6-13H,2-5,14H2,1H3

InChI Key

BLPVQQPDHXSSDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.